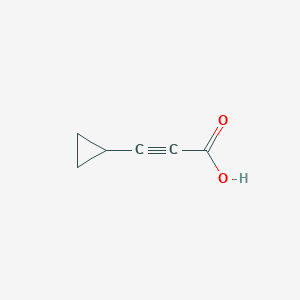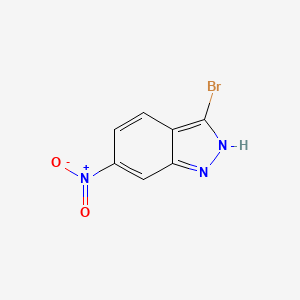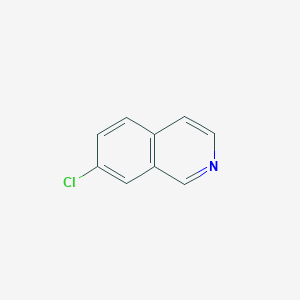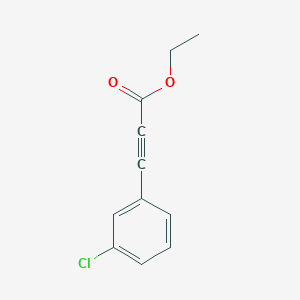![molecular formula C12H12N2O2S B1268672 1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone CAS No. 313666-46-5](/img/structure/B1268672.png)
1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone
Overview
Description
1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone, also known as 4-hydroxy-2-methylthioimidazole (4-HMTI), is a synthetic, nitrogen-containing heterocyclic compound that has been studied for its potential applications in various scientific research fields. This compound has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Anticholinesterase Activities
- Compounds related to 1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone have been investigated for their anticholinesterase activities. Specifically, 1-(Substituted phenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone derivatives have shown inhibitory effects on acetylcholinesterase, with certain derivatives exhibiting high activity. This suggests potential applications in conditions where cholinesterase inhibition is beneficial, such as in Alzheimer's disease or other neurological disorders (Mohsen et al., 2014).
Potential Anti-Cancer Properties
- Another application involves the use of similar compounds in cancer research. For instance, microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles, related to the 1-(4-Hydroxyphenyl) derivative, has shown promising anti-breast cancer activities. This suggests potential for the development of new chemotherapeutic agents (Mahmoud et al., 2021).
Antimycotic Activity
- Similar compounds have also been synthesized and screened for their antimycotic activity. Tetrazole derivatives of 1-(4-Hydroxyphenyl)ethanone have shown potent anticandidal agents with weak cytotoxicities, suggesting their potential as antifungal agents (Kaplancıklı et al., 2014).
Antimicrobial and Antioxidant Properties
- Imidazole-based heterocycles derived from compounds like 1-(4-Hydroxyphenyl)ethanone have been studied for their antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. These findings suggest the potential for these compounds in the development of new antimicrobial and antioxidant drugs (Abdel-Wahab et al., 2011).
Heme Oxygenase Inhibition
- Derivatives of this compound have been explored as heme oxygenase inhibitors. These findings have implications for the development of new drugs that modulate heme oxygenase activity, potentially useful in various therapeutic applications, including inflammatory and neurodegenerative diseases (Roman et al., 2010).
Antiviral Activity
- Compounds derived from 1-(4-Hydroxyphenyl)ethanone have been tested for antiviral activities. These derivatives have shown potential against viruses like HSV1 and HAV, suggesting a potential role in developing new antiviral agents (Attaby et al., 2006).
Antibacterial Agents
- Schiff's bases of 2-hydrazinyl-1-(1H-imidazole-1-yl)-ethanone, structurally related to the 1-(4-Hydroxyphenyl) derivative, have been synthesized and tested for antibacterial activity. This indicates potential applications in the development of new antibacterial drugs (Patel et al., 2011).
properties
IUPAC Name |
1-(4-hydroxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-14-7-6-13-12(14)17-8-11(16)9-2-4-10(15)5-3-9/h2-7,15H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWWUFXETNRHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358812 | |
| Record name | 1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313666-46-5 | |
| Record name | 1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Methyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B1268604.png)



![3-Bromofuro[3,2-c]pyridine](/img/structure/B1268615.png)
